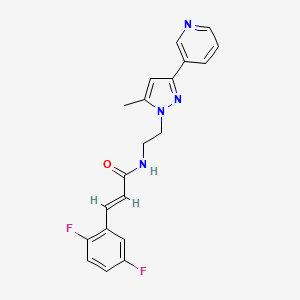
(E)-3-(2,5-difluorophenyl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2,5-difluorophenyl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C20H18F2N4O and its molecular weight is 368.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-3-(2,5-difluorophenyl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Acrylamide backbone : This core structure is known for its versatility in medicinal chemistry.
- Difluorophenyl group : The presence of fluorine atoms enhances lipophilicity and can improve the compound's binding affinity to biological targets.
- Pyridinyl and pyrazolyl moieties : These heterocycles are often associated with various biological activities, including anticancer and anti-inflammatory effects.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of acrylamide compounds can inhibit tumor growth in various cancer cell lines. For example, derivatives containing the pyrazole ring have demonstrated significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 30 µM .
- Kinase Inhibition :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 Values (µM) | References |
|---|---|---|---|
| Anticancer | HeLa, A549 | 10 - 30 | |
| Kinase Inhibition | Various cancer cell lines | Not specified | |
| Anti-inflammatory | COX inhibition assays | Not specified |
Detailed Findings
- Anticancer Studies :
- Mechanism of Action :
- In Vivo Efficacy :
Propriétés
IUPAC Name |
(E)-3-(2,5-difluorophenyl)-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O/c1-14-11-19(16-3-2-8-23-13-16)25-26(14)10-9-24-20(27)7-4-15-12-17(21)5-6-18(15)22/h2-8,11-13H,9-10H2,1H3,(H,24,27)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNXOENBEQLUAW-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C=CC2=C(C=CC(=C2)F)F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CCNC(=O)/C=C/C2=C(C=CC(=C2)F)F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














